

The Role of Catecholamines in Neurodegenerative Diseases: A Technical Whitepaper

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Compound of Interest

Compound Name: Catecholamine

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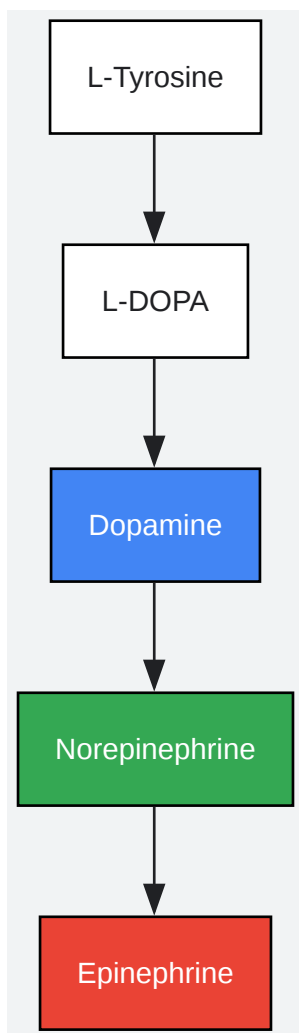
Abstract

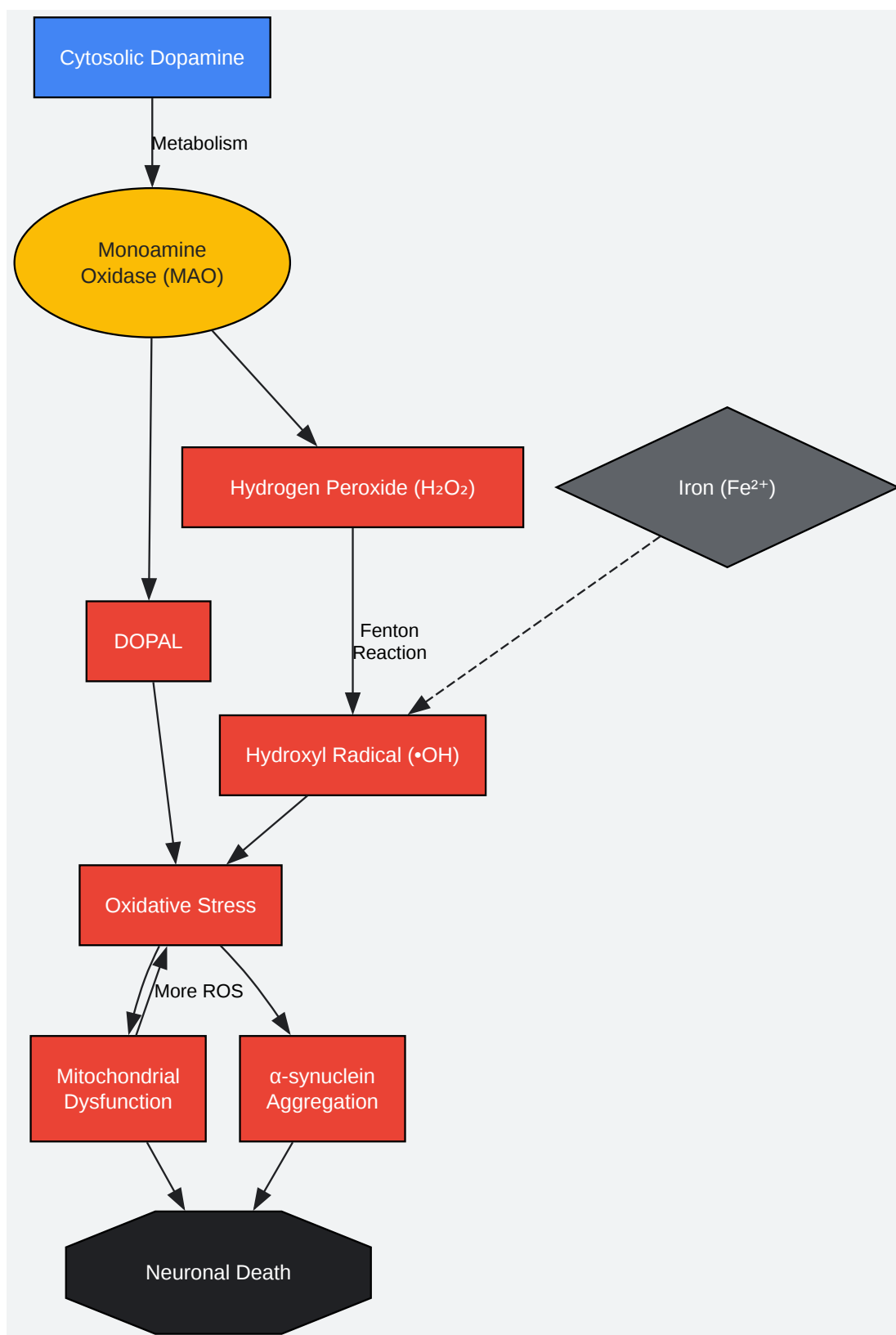
Catecholamines, a class of monoamine neurotransmitters including dopamine, norepinephrine, and epinephrine, are fundamental regulators of a vast array of central nervous system functions, from motor control to cognition and mood. An increasing body of evidence has implicated the dysregulation of **catecholaminergic** systems as a core pathological feature in a range of neurodegenerative diseases. This technical guide provides an in-depth examination of the role of **catecholamines** in Parkinson's disease, Alzheimer's disease, Huntington's disease, and amyotrophic lateral sclerosis. It details the underlying molecular mechanisms, presents quantitative data on neurotransmitter and metabolite alterations, describes key experimental protocols for their measurement, and visualizes the critical signaling pathways involved. A comprehensive understanding of these mechanisms is paramount for the development of novel therapeutic strategies aimed at mitigating neuronal loss and functional decline in these devastating disorders.

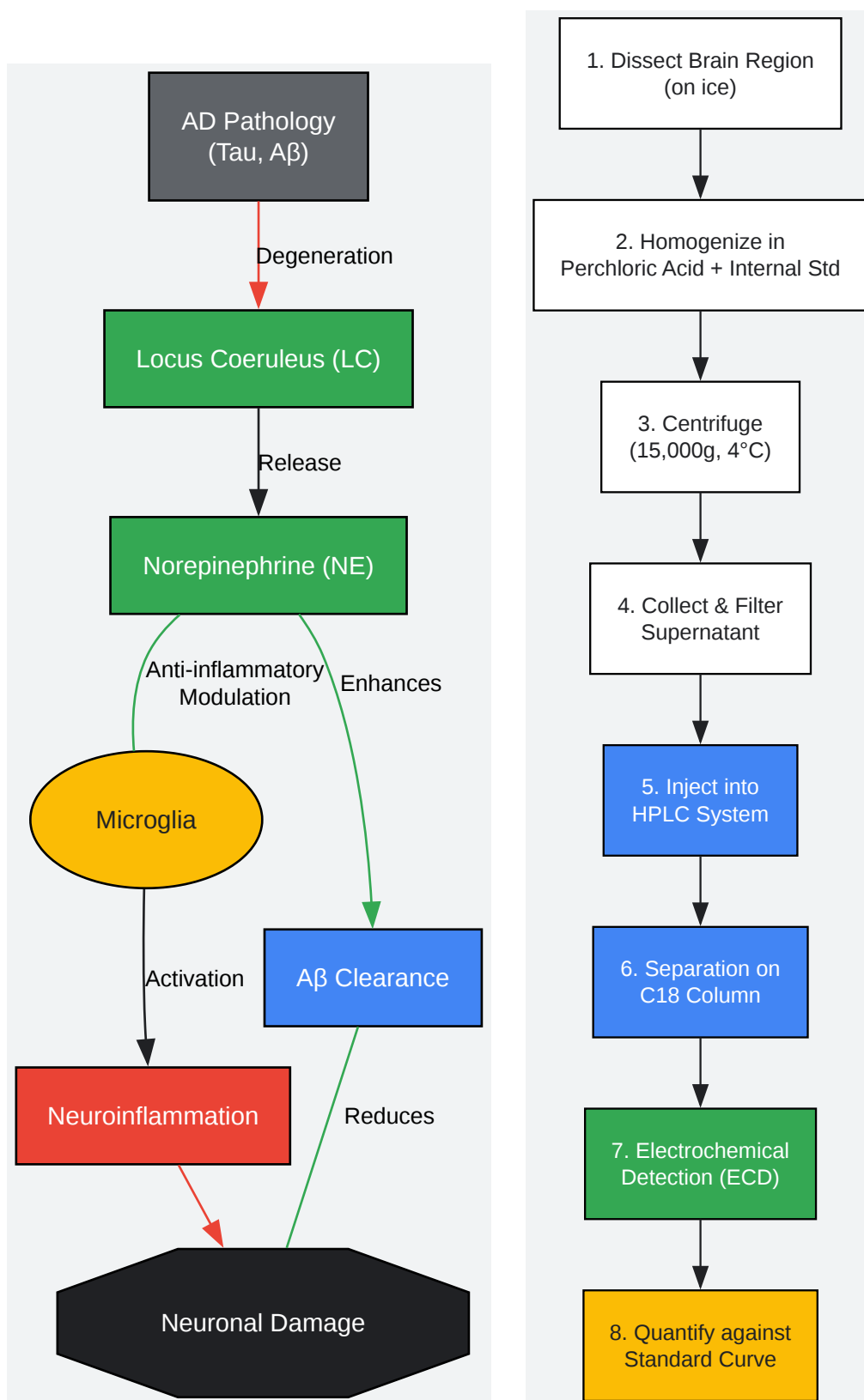
Introduction: The Catecholaminergic Systems

Catecholamines are synthesized from the amino acid L-tyrosine through a conserved enzymatic pathway.^[1] Dopamine (DA), norepinephrine (NE, also known as noradrenaline), and epinephrine (EPI, also known as adrenaline) are the three primary **catecholamines** in the

central nervous system.[1][2] Their synthesis is tightly regulated by a series of enzymes, with tyrosine hydroxylase (TH) being the rate-limiting step.[1] These neurotransmitters are released from presynaptic terminals and act on G-protein coupled receptors on postsynaptic neurons to modulate a wide range of physiological processes.[2] Dysregulation of these systems, whether through neuronal loss, metabolic dysfunction, or receptor abnormalities, is a hallmark of several major neurodegenerative diseases.[2][3]







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